molecular formula C18H20N2O4S B2681002 N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 880139-07-1

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2681002
CAS RN: 880139-07-1
M. Wt: 360.43
InChI Key: NNFQQLOQPCIKAD-UHFFFAOYSA-N
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Description

Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . It’s a metabolite of tryptophan and is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Benzenesulfonamide is a common moiety in many pharmaceutical drugs due to its bioactive properties.

Scientific Research Applications

Cancer Therapeutic Development

The potential of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide and its analogs in cancer therapy has been explored, with studies indicating their effectiveness in inhibiting tumor growth through the modulation of specific cellular pathways. For instance, J. Mun et al. (2012) discovered that 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitor, can antagonize tumor growth in animal models of cancer. This research highlights the significance of chemical modifications to improve pharmacological properties towards developing a cancer therapeutic (J. Mun et al., 2012).

Antitubercular Activity

Exploring the antitubercular potential of sulfonamide derivatives, Nikil Purushotham and B. Poojary (2018) synthesized N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide and investigated its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis. Their findings demonstrate the compound's plausible inhibitory action and potential as an antitubercular agent (Nikil Purushotham & B. Poojary, 2018).

Anticancer Properties

Further research into the anticancer properties of sulfonamide derivatives was conducted by Zhang, Shi-jie, Hu, Wei-Xiao (2010), who synthesized and characterized a novel compound with demonstrated anticancer activity. Their work contributes to the understanding of how such compounds can be utilized in cancer treatment (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Material Functionalization

On the materials science front, Y. Hori et al. (2011) developed poly(N-tosyl-ethylene imine-alt-ethylene sulfide) to functionalize polymeric materials. This research illustrates the utility of sulfonamide derivatives in enhancing the properties of polymeric materials for various applications (Y. Hori et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as tryptamine and naproxen derivatives, have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (possibly cox-1 and cox-2) to inhibit the conversion of arachidonic acid to prostaglandin g . This inhibition could result in analgesic and anti-inflammatory effects .

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play crucial roles in inflammation and pain signaling, so their reduction could lead to analgesic and anti-inflammatory effects .

Pharmacokinetics

The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide are not provided in the search results. Therefore, it’s challenging to outline its impact on bioavailability. The presence of certain groups in similar compounds has been suggested to increase the lipophilic nature of the molecule, thereby making it more cell-permeable .

Result of Action

Based on the potential mode of action, this compound might lead to a decrease in the production of prostaglandins and thromboxanes . This could result in a reduction of inflammation and pain signaling at the molecular and cellular levels .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-14-7-8-17(24-2)18(11-14)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFQQLOQPCIKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

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